2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid
Description
This compound is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxylated β-carbon, and a 2,4,6-trichloropyridin-3-yl substituent. The Cbz group enhances stability during synthesis, while the trichloropyridine moiety may contribute to binding affinity via halogen bonding or hydrophobic interactions .
Properties
Molecular Formula |
C16H13Cl3N2O5 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
3-hydroxy-2-(phenylmethoxycarbonylamino)-3-(2,4,6-trichloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H13Cl3N2O5/c17-9-6-10(18)20-14(19)11(9)13(22)12(15(23)24)21-16(25)26-7-8-4-2-1-3-5-8/h1-6,12-13,22H,7H2,(H,21,25)(H,23,24) |
InChI Key |
LJEMCMRLVJZVLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=C(N=C(C=C2Cl)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of hydroxyacetic acid with tert-butoxycarbonyl-glycyl chloride to form tert-butoxycarbonyl-hydroxyglycine. This intermediate is then reacted with benzyl bromide to produce benzyloxycarbonyl-hydroxyglycine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, or using reducing metals in acid.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional motifs with several protease inhibitors and amino acid derivatives. Below is a comparative analysis based on structural features, physicochemical properties, and biological activities.
Structural Analogues from Published Research
The evidence provided includes compounds such as GC376 and N∼2∼-[(benzyloxy)carbonyl]-N-{(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl}-L-leucinamide (PDB: 6WTT). These share the Cbz group and hydroxypropanamide backbone but differ in substituents and biological targets.
Key Differences and Implications
Trichloropyridine vs. This may enhance membrane permeability but reduce solubility in aqueous environments. The propanoic acid terminus (pKa ~4.8) contrasts with the stronger acidity of sulfonic acid (pKa ~1.5), affecting ionization state and target binding .
Biological Activity GC376 and 6WTT compounds are validated inhibitors of viral proteases (e.g., SARS-CoV-2 3CL protease), with IC₅₀ values in the nanomolar range. Their sulfonic acid groups interact with catalytic dyads via hydrogen bonding . The target compound’s trichloropyridine moiety could mimic aromatic residues in substrate-binding pockets, but its lack of sulfonic acid may limit protease inhibition. Instead, it may target non-catalytic hydrophobic regions.
Synthetic Utility The Cbz group in all compounds facilitates peptide synthesis, but the trichloropyridine substituent in the target compound complicates regioselective modifications compared to pyrrolidinone-based analogues.
Physicochemical Properties
| Property | Target Compound | GC376 | 6WTT Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 409.64 | 485.55 | 552.70 |
| LogP (Predicted) | 3.2 | 1.8 | 2.1 |
| Solubility (mg/mL) | <0.1 (aqueous) | 5.6 (aqueous buffer) | 3.2 (aqueous buffer) |
Research Findings and Limitations
- Target Compound: No direct biological data is available in the provided evidence.
- GC376/6WTT Compounds : Demonstrated efficacy against coronaviruses, with crystallographic data confirming binding to protease active sites .
Biological Activity
The compound 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid , also known by its CAS number 1795808-52-4, is a synthetic derivative of amino acids that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing various studies and findings related to its pharmacological properties, mechanisms of action, and therapeutic implications.
Structure and Composition
The molecular formula of the compound is , with a molecular weight of 403.71 g/mol. The structure features a benzyloxycarbonyl group attached to an amino acid backbone, which is crucial for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 403.71 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Research indicates that This compound may exert its biological effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Modulation of Signaling Pathways : It may interfere with various signaling cascades that are crucial for cell proliferation and survival, particularly in cancer cells.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.
- Anti-inflammatory Effects : The compound has also been reported to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
Study 1: Anticancer Effects
A study published in Oncotarget evaluated the efficacy of the compound on HER2-positive breast cancer cells. Results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a therapeutic agent for targeting HER2-positive tumors .
Study 2: Inflammatory Disease Model
In an animal model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) and improved clinical scores compared to untreated controls. This suggests that the compound may modulate immune responses effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
